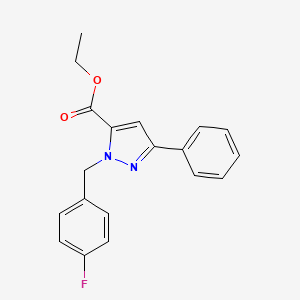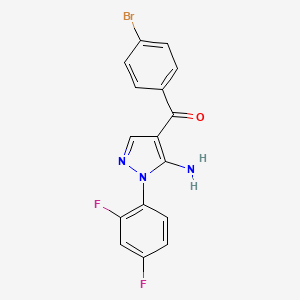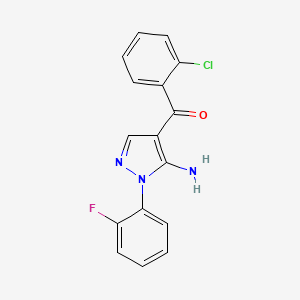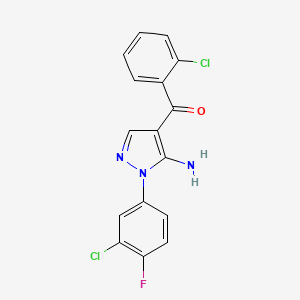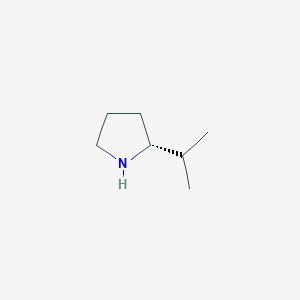
(2R)-2-(Methylethyl)pyrrolidine
Overview
Description
(2R)-2-(Methylethyl)pyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the (2R)-2-(Methylethyl) substituent introduces chirality, making it an important compound in asymmetric synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-(Methylethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This reaction is highly versatile and allows for the formation of different stereochemical patterns.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves cost-effective and scalable processes. For example, the preparation of pyrrolidine derivatives useful as key intermediates for active ingredients can be achieved through alternate processes that are industrially viable .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Methylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolinium-based ionic liquid crystals.
Reduction: Reduction reactions can modify the pyrrolidine ring to introduce different functional groups.
Substitution: Substitution reactions, such as N-alkylation, can introduce new substituents on the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, but they often involve mild to moderate temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include pyrrolinium salts, various substituted pyrrolidines, and other nitrogen-containing heterocycles.
Scientific Research Applications
(2R)-2-(Methylethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-(Methylethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in the context of cytochrome P450-catalyzed reactions, the compound undergoes intramolecular C-H amination, leading to the formation of imidazolidine-4-ones . This process involves high-valent oxo-iron species and proceeds through a series of enzymatic and non-enzymatic transformations.
Comparison with Similar Compounds
(2R)-2-(Methylethyl)pyrrolidine can be compared with other pyrrolidine derivatives and similar nitrogen-containing heterocycles:
Pyrrolidine: The parent compound without the (2R)-2-(Methylethyl) substituent.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Pyrroline: A partially unsaturated analog of pyrrolidine.
The uniqueness of this compound lies in its chiral nature and the specific reactivity patterns it exhibits due to the (2R)-2-(Methylethyl) substituent.
Properties
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





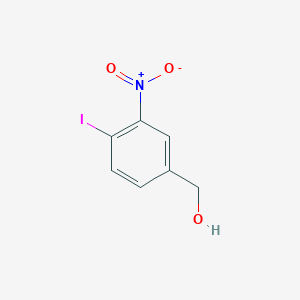
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)
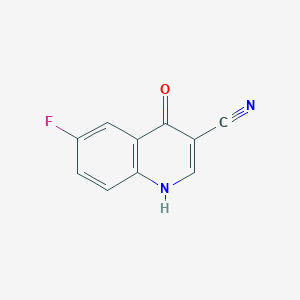

![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)
